molecular formula C13H12ClN5O2S2 B2440091 5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034501-29-4

5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2440091
CAS No.: 2034501-29-4
M. Wt: 369.84
InChI Key: XZNMRYPQQSSVCT-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H12ClN5O2S2 and its molecular weight is 369.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Applications

Sulfonamide derivatives have been synthesized for potential use as antibacterial agents. One study details the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities against various strains (Azab, Youssef, & El-Bordany, 2013). Another research effort highlights the docking simulations and primary assessment of benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents, providing insights into their mode of action against Mycobacterium tuberculosis (Shingare et al., 2022).

Antiglaucoma Activity

Sulfonamide derivatives have been evaluated for their antiglaucoma activity. Specifically, novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized and found to inhibit carbonic anhydrase isoenzymes, indicating potential utility in treating glaucoma (Kasımoğulları et al., 2010).

Antitumor Activities

The synthesis of sulfonamide derivatives has led to compounds with significant antitumor activities. Research on ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate derivatives highlighted their potential against various cancer cell lines, with some compounds exhibiting high potency (Mohareb & Gamaan, 2018). Another study synthesized and evaluated pyrazole derivatives for their anticancer activity, further demonstrating the therapeutic potential of sulfonamide derivatives in oncology (El-Gaby et al., 2017).

Antiviral Activity

Sulfonamide derivatives have also shown promise in antiviral applications. For example, the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed compounds with anti-tobacco mosaic virus activity, indicating their potential use in antiviral research (Chen et al., 2010).

Properties

IUPAC Name

5-chloro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2S2/c14-11-1-2-12(22-11)23(20,21)18-6-8-19-7-5-17-13(19)10-9-15-3-4-16-10/h1-5,7,9,18H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNMRYPQQSSVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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